2-(4,4-Dimethylcyclohexyl)azetidine

Catalog No.
S13806062
CAS No.
M.F
C11H21N
M. Wt
167.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4,4-Dimethylcyclohexyl)azetidine

Product Name

2-(4,4-Dimethylcyclohexyl)azetidine

IUPAC Name

2-(4,4-dimethylcyclohexyl)azetidine

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

InChI

InChI=1S/C11H21N/c1-11(2)6-3-9(4-7-11)10-5-8-12-10/h9-10,12H,3-8H2,1-2H3

InChI Key

OHDFLXXWWTUOTO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)C2CCN2)C

2-(4,4-Dimethylcyclohexyl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure that includes a nitrogen atom. The compound features a cyclohexyl group with two methyl substituents at the 4-position, which contributes to its unique steric and electronic properties. Azetidines, including this compound, are of significant interest in organic synthesis and medicinal chemistry due to their potential applications in drug development and as building blocks for more complex molecules.

Typical of azetidine derivatives. These reactions include:

  • Ring-Opening Reactions: Azetidines are known to undergo ring-opening when treated with strong acids or nucleophiles, leading to the formation of various products, including amino alcohols and substituted amines .
  • Electrophilic Substitution: The nitrogen atom in azetidines can act as a nucleophile, allowing for electrophilic aromatic substitution reactions. This property is particularly useful in synthesizing more complex organic molecules .
  • Functionalization Reactions: Azetidines can be functionalized through various methods, including alkylation and acylation, which can introduce diverse functional groups into the azetidine framework .

Azetidines have been studied for their biological activities, particularly in the realm of pharmaceuticals. Compounds related to 2-(4,4-Dimethylcyclohexyl)azetidine have shown potential as:

  • Antimicrobial Agents: Some azetidine derivatives exhibit antibacterial properties, making them candidates for developing new antibiotics .
  • Anticancer Agents: Research indicates that certain azetidines may possess anticancer activity, contributing to ongoing investigations into their mechanisms of action against cancer cells .
  • Neuroprotective Effects: Some studies suggest that azetidines may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

The synthesis of 2-(4,4-Dimethylcyclohexyl)azetidine can be achieved through several methods:

  • Cyclization Reactions: One common approach involves the cyclization of suitable precursors containing both an amine and an alkene. This method often utilizes catalytic conditions to facilitate the formation of the azetidine ring .
  • Photocatalytic Methods: Recent advancements have introduced photocatalytic methods that utilize light to drive the formation of azetidines from alkenes and oximes. This technique allows for greater control over reaction conditions and can lead to higher yields .
  • Direct Alkylation: Another method involves the direct alkylation of nitrogen-containing compounds using organometallic reagents under specific conditions to yield azetidine derivatives .

2-(4,4-Dimethylcyclohexyl)azetidine has several notable applications:

  • Pharmaceutical Development: Its unique structure makes it a valuable candidate for drug design, particularly in creating new therapeutic agents with improved efficacy and reduced side effects.
  • Synthetic Intermediates: The compound serves as a versatile intermediate in organic synthesis, allowing chemists to build more complex molecular architectures.
  • Material Science: Azetidines are explored for their potential use in developing new materials with specific mechanical or chemical properties .

Studies on the interactions of 2-(4,4-Dimethylcyclohexyl)azetidine with biological targets have revealed insights into its reactivity and potential therapeutic effects. For instance:

  • Enzyme Inhibition Studies: Research has shown that certain azetidines can inhibit specific enzymes involved in metabolic pathways, providing a basis for their use as drug candidates .
  • Receptor Binding Studies: Investigations into how azetidines interact with various receptors have highlighted their potential role in modulating physiological responses, particularly in neuropharmacology .

Several compounds share structural similarities with 2-(4,4-Dimethylcyclohexyl)azetidine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-MethylazetidineContains one methyl group on the azetidine ringSimpler structure; less steric hindrance
3-EthylazetidineEthyl group at the 3-position on the azetidineDifferent reactivity profile due to ethyl group
1-PyrrolidinylazetidineContains a pyrrolidine ring fused with an azetidineEnhanced biological activity due to pyrrolidine

Uniqueness

The uniqueness of 2-(4,4-Dimethylcyclohexyl)azetidine lies in its specific steric configuration provided by the dimethyl-substituted cyclohexyl ring. This configuration imparts distinct electronic properties that influence its reactivity compared to other azetidines. The presence of two methyl groups enhances its steric bulk and may contribute to its biological activity by affecting how it interacts with target molecules.

XLogP3

3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

167.167399674 g/mol

Monoisotopic Mass

167.167399674 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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